![molecular formula C14H20BFO3 B2436687 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester CAS No. 2096334-36-8](/img/structure/B2436687.png)
4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation , a process that removes the boron moiety from the molecule . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
In combination with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation . This hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Indolizidine
The protodeboronation of this compound was used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Building Blocks in Organic Synthesis
Organoboron compounds, including this one, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify and often even commercially available .
Mechanism of Action
Target of Action
Boronic esters are generally known to be useful in various chemical reactions, including the suzuki-miyaura cross-coupling .
Mode of Action
The mode of action of this compound is primarily through its role as a reagent in chemical reactions. Boronic esters, including this compound, are known to undergo stereospecific transformations into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This transformation is of considerable interest in synthesis .
Biochemical Pathways
The transformation of boronic esters into other functional groups can potentially affect a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Boronic esters are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of this compound is the formation of new bonds at stereogenic centres, which can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of some phenylboronic pinacol esters is dependent on the pH, and the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
properties
IUPAC Name |
2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGDLQZOVMLZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.